![molecular formula C7H4BrF3O B1439384 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene CAS No. 954235-78-0](/img/structure/B1439384.png)
4-Bromo-2-(difluoromethoxy)-1-fluorobenzene
Overview
Description
4-Bromo-2-(difluoromethoxy)-1-fluorobenzene, also known as 4-bromo-2-difluoromethoxybenzene, is a fluorinated aromatic compound that has been used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether. It is also a flammable and toxic compound and should be handled with care. 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene has been used in a variety of scientific research applications, including in the synthesis of organic molecules, in the study of biochemical and physiological effects, and in the investigation of the mechanism of action of certain compounds.
Scientific Research Applications
Applications in Electrochemical Studies
Electrochemical Fluorination of Aromatic Compounds 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene and related compounds have been studied for their behavior in electrochemical fluorination processes. A detailed investigation into the side reactions during the fluorination of halobenzenes, including bromobenzenes, has been documented. This research outlines the formation mechanisms and the influence of various factors like cathode potential and electrolyte content on the reactions, providing insights into the complex interactions during the fluorination process (Horio et al., 1996).
Involvement in Organometallic Chemistry
Organometallic Chemistry using Partially Fluorinated Benzenes The unique properties of fluorinated benzenes, including 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene, have made them a subject of interest in organometallic chemistry. Their weak interaction with metal centers due to the presence of fluorine substituents allows their use as non-coordinating solvents or readily displaced ligands. This characteristic opens up possibilities for their application in organometallic chemistry and transition-metal-based catalysis, providing a platform for exploring various chemical interactions and synthesis processes (Pike et al., 2017).
Applications in Synthesis
Synthesis and Properties of a Liquid Crystal Compound Research in the field of material sciences has leveraged compounds like 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene for synthesizing novel materials. For instance, a complex synthesis process involving reactions like Grignard and Suzuki reactions has utilized this compound as a starting material. The resultant product shows promising properties, such as improved birefringence and reduced threshold voltage when added to the basic formula of liquid crystal, highlighting its potential in the development of advanced materials (Hang, 2013).
In Photofragmentation Studies
Photofragment Translational Spectroscopy The compound's behavior under ultraviolet photodissociation has been studied using photofragment translational spectroscopy. Such studies provide valuable insights into the energy distributions of photofragments and the substitution effect of the fluorine atom, contributing to our understanding of molecular dynamics and reaction mechanisms (Gu et al., 2001).
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMESFXMAREHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669667 | |
Record name | 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethoxy)-1-fluorobenzene | |
CAS RN |
954235-78-0 | |
Record name | 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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